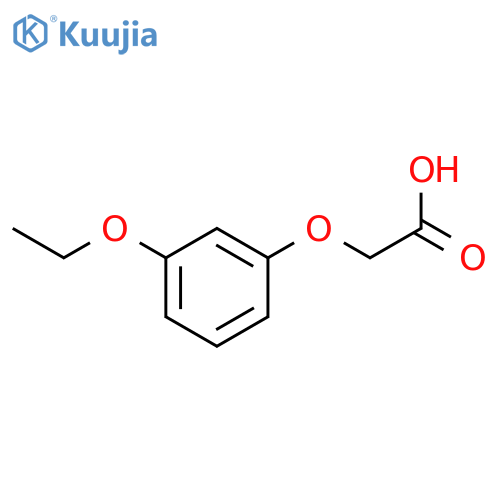

Cas no 6459-12-7 (2-(3-ethoxyphenoxy)acetic acid)

2-(3-ethoxyphenoxy)acetic acid 化学的及び物理的性質

名前と識別子

-

- Aceticacid, 2-(3-ethoxyphenoxy)-

- (3-Ethoxy-phenoxy)-acetic acid

- 2-(3-ethoxyphenoxy)acetic acid

-

- インチ: 1S/C10H12O4/c1-2-13-8-4-3-5-9(6-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)

- InChIKey: BVRYXSIGNDFPSN-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC(=CC=C1)OCC(=O)O

計算された属性

- せいみつぶんしりょう: 196.07356

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

じっけんとくせい

- PSA: 55.76

2-(3-ethoxyphenoxy)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6082-10G |

2-(3-ethoxyphenoxy)acetic acid |

6459-12-7 | 95% | 10g |

¥ 18,018.00 | 2023-03-31 | |

| Enamine | EN300-1858126-5.0g |

2-(3-ethoxyphenoxy)acetic acid |

6459-12-7 | 5g |

$2443.0 | 2023-06-01 | ||

| Enamine | EN300-1858126-0.1g |

2-(3-ethoxyphenoxy)acetic acid |

6459-12-7 | 0.1g |

$364.0 | 2023-09-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6082-100MG |

2-(3-ethoxyphenoxy)acetic acid |

6459-12-7 | 95% | 100MG |

¥ 904.00 | 2023-03-31 | |

| Enamine | EN300-1858126-10.0g |

2-(3-ethoxyphenoxy)acetic acid |

6459-12-7 | 10g |

$3622.0 | 2023-06-01 | ||

| Enamine | EN300-1858126-1g |

2-(3-ethoxyphenoxy)acetic acid |

6459-12-7 | 1g |

$414.0 | 2023-09-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6082-1g |

2-(3-ethoxyphenoxy)acetic acid |

6459-12-7 | 95% | 1g |

¥3931.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536739-5g |

2-(3-Ethoxyphenoxy)acetic acid |

6459-12-7 | 98% | 5g |

¥17787.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536739-10g |

2-(3-Ethoxyphenoxy)acetic acid |

6459-12-7 | 98% | 10g |

¥26388.00 | 2024-05-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6082-10.0g |

2-(3-ethoxyphenoxy)acetic acid |

6459-12-7 | 95% | 10.0g |

¥18018.0000 | 2024-08-02 |

2-(3-ethoxyphenoxy)acetic acid 関連文献

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

2-(3-ethoxyphenoxy)acetic acidに関する追加情報

Introduction to 2-(3-ethoxyphenoxy)acetic acid (CAS No. 6459-12-7)

2-(3-ethoxyphenoxy)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 6459-12-7, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, featuring a phenoxyacetic acid backbone with an ethoxy substituent on the aromatic ring, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities. The structural motif of 2-(3-ethoxyphenoxy)acetic acid suggests its utility as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The pharmacological relevance of 2-(3-ethoxyphenoxy)acetic acid stems from its ability to interact with various biological targets. Recent studies have highlighted its role as a precursor in the synthesis of derivatives with potential anti-inflammatory, analgesic, and even anticancer properties. The ethoxy group at the 3-position of the phenyl ring enhances lipophilicity, which can be a critical factor in drug absorption and distribution. This feature makes 2-(3-ethoxyphenoxy)acetic acid an attractive candidate for further derivatization to achieve desired pharmacokinetic profiles.

In the context of modern drug discovery, 2-(3-ethoxyphenoxy)acetic acid has been explored as a scaffold for small-molecule inhibitors. For instance, modifications at the acetic acid moiety have led to compounds that modulate enzyme activity relevant to metabolic disorders. The phenoxy group itself is a common pharmacophore found in many bioactive molecules, contributing to binding affinity and selectivity. Researchers have leveraged this scaffold to design molecules that interact with targets such as kinases and G protein-coupled receptors (GPCRs), which are pivotal in signal transduction pathways.

One notable area of research involving 2-(3-ethoxyphenoxy)acetic acid is its application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and are often implicated in diseases such as cancer. By synthesizing analogs of 2-(3-ethoxyphenoxy)acetic acid, scientists have been able to develop lead compounds that exhibit inhibitory effects on specific kinases. These derivatives have shown promise in preclinical studies, demonstrating mechanisms that could lead to therapeutic benefits.

The synthesis of 2-(3-ethoxyphenoxy)acetic acid itself is an interesting challenge due to its functionalized aromatic ring and carboxylic acid group. Traditional synthetic routes involve etherification and carboxylation steps, often requiring careful control of reaction conditions to avoid side products. Advances in catalytic methods have enabled more efficient and scalable production processes, making 2-(3-ethoxyphenoxy)acetic acid more accessible for industrial applications. These improvements have facilitated further exploration of its derivatives and their potential uses.

Recent publications have also highlighted the role of 2-(3-ethoxyphenoxy)acetic acid in materials science, particularly as a monomer or intermediate in polymer synthesis. The phenoxy group imparts thermal stability and hydrophobicity to polymers, making them suitable for use in coatings, adhesives, and specialty materials. Such applications demonstrate the broad utility of this compound beyond pharmaceuticals.

The biological activity of 2-(3-ethoxyphenoxy)acetic acid has been further investigated through computational modeling and high-throughput screening (HTS). These approaches have allowed researchers to rapidly assess the binding affinity of various derivatives to biological targets. For example, virtual screening has identified novel analogs with enhanced potency against inflammatory cytokines, suggesting therapeutic potential for treating autoimmune diseases.

In conclusion, 2-(3-ethoxyphenoxy)acetic acid (CAS No. 6459-12-7) is a multifaceted compound with significant implications in both pharmaceutical and materials science domains. Its structural features make it a valuable scaffold for drug development, particularly in modulating enzyme activity relevant to human health. As research continues to uncover new applications and synthetic strategies, the importance of this compound is likely to grow further.

6459-12-7 (2-(3-ethoxyphenoxy)acetic acid) 関連製品

- 2065-23-8(Phenoxyacetic Acid Methyl Ester)

- 2245-53-6(Hydroquinone-2,2'-diacetic acid)

- 1878-84-8(2-(4-Hydroxyphenoxy)acetic Acid)

- 1877-75-4(2-(4-Methoxyphenoxy)acetic acid)

- 122-59-8(Phenoxyacetic acid)

- 2088-24-6(2-(3-methoxyphenoxy)acetic acid)

- 38559-90-9(2-(4-Phenoxyphenoxy)acetic Acid)

- 120-23-0(2-(naphthalen-2-yloxy)acetic acid)

- 5327-91-3(2-(4-Ethoxyphenoxy)acetic acid)

- 102-39-6(2-3-(Carboxymethoxy)phenoxyacetic Acid)